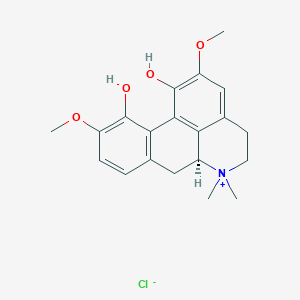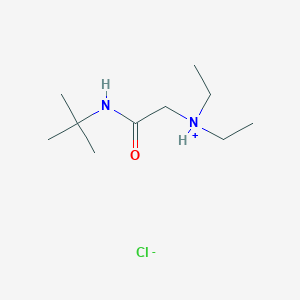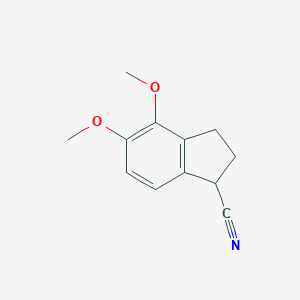
2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
描述
2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two methoxy groups and two methylthio groups attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene as the core structure.
Methoxylation: Introduction of methoxy groups at the 2 and 7 positions of the naphthalene ring. This can be achieved through a reaction with methanol in the presence of a catalyst such as sulfuric acid.
Methylthiolation: Introduction of methylthio groups at the 3 and 6 positions. This step involves the reaction of the methoxylated naphthalene with methylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
化学反应分析
Types of Reactions
2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio groups to thiols.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,7-Dimethoxy-3,6-dimethyl-naphthalene: Similar structure but with dimethyl groups instead of methylthio groups.
2,7-Dimethoxy-3,6-dichloro-naphthalene: Similar structure but with dichloro groups instead of methylthio groups.
Uniqueness
2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene is unique due to the presence of both methoxy and methylthio groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
IUPAC Name |
2,7-dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGJSCXYIULKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1SC)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543089 | |
| Record name | 2,7-Dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105404-97-5 | |
| Record name | 2,7-Dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of (DMbTN)3(ClO4)2 influence its electrical and magnetic properties?
A1: The crystal structure of (DMbTN)3(ClO4)2 is crucial to understanding its properties. The 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene molecules arrange themselves in triads within the crystal lattice []. These triads are the fundamental building blocks that dictate the material's electrical and magnetic behavior. The trimerization leads to a unique situation where the primary spin excitations are thermally activated triplet spin excitations of the Wannier type. This arrangement, coupled with the inherent electronic properties of 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene, contributes to the observed semiconductivity, the relatively large band gap of 0.6 eV, and the strong antiferromagnetic interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![d(CH2)5[D-Ile2,Ile4]VP](/img/structure/B35151.png)









